JX-401
Overview
Description
JX 401 is a potent and reversible inhibitor of the enzyme p38 alpha mitogen-activated protein kinase. This enzyme is involved in the regulation of inflammatory responses, and its inhibition has been shown to have potential therapeutic effects in various inflammatory diseases . The compound contains a 4-benzylpiperidine motif, which is crucial for its inhibitory activity .
Mechanism of Action
Target of Action
JX-401, also known as “1-[2-Methoxy-4-(methylthio)benzoyl]-4-(phenylmethyl)piperidine”, is a potent inhibitor of p38α , a protein kinase . This kinase plays a crucial role in cellular responses to stress and inflammation .
Mode of Action
This compound interacts with p38α in a reversible and noncompetitive manner with ATP and substrate . It inhibits the kinase’s activity, thereby modulating the cellular responses controlled by this enzyme .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p38 MAPK pathway , which is involved in cellular responses to stress and inflammation . By inhibiting p38α, this compound can modulate these responses, potentially reversing inflammation .
Pharmacokinetics
This compound is a cell-permeable compound . It is soluble in DMSO to 75 mM and in ethanol to 50 mM . These properties suggest that this compound can readily cross cell membranes and reach its target within cells . .
Result of Action
The inhibition of p38α by this compound can lead to a decrease in the cellular responses to stress and inflammation . This makes this compound a potential anti-inflammatory agent .
Action Environment
The action of this compound is likely influenced by various environmental factors, including the presence of other molecules that can interact with p38α, the concentration of ATP and substrate in the cell, and the overall state of the cell . .
Biochemical Analysis
Biochemical Properties
JX-401 plays a significant role in biochemical reactions, particularly as a potent inhibitor of the p38α MAP kinase . It interacts with this enzyme in a noncompetitive manner with ATP and substrate . The inhibition of p38α by this compound is reversible, suggesting that it can bind and unbind from the enzyme, altering its activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It has been found to reversibly inhibit myoblast differentiation , indicating that it can influence cell function and potentially impact cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the p38α MAP kinase. It acts as a potent inhibitor of this enzyme, binding to it and reducing its activity . This interaction is noncompetitive with ATP and substrate, suggesting that this compound binds to a site on the enzyme different from the active site .
Metabolic Pathways
Given its role as a p38α MAP kinase inhibitor, it may be involved in pathways related to this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JX 401 involves the reaction of 1-benzylpiperidine with 2-methoxy-4-(methylthio)benzoyl chloride under basic conditions . The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of JX 401 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
JX 401 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The benzyl group can be substituted with various functional groups to modify its activity.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Functionalized benzyl derivatives.
Scientific Research Applications
JX 401 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the p38 alpha mitogen-activated protein kinase pathway.
Biology: Investigated for its effects on cell differentiation and apoptosis.
Medicine: Potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and psoriasis.
Industry: Used in the development of new anti-inflammatory drugs .
Comparison with Similar Compounds
Similar Compounds
SB 203580: Another p38 alpha mitogen-activated protein kinase inhibitor with a different chemical structure.
VX-702: A potent inhibitor of p38 alpha mitogen-activated protein kinase with similar anti-inflammatory properties
Uniqueness of JX 401
JX 401 is unique due to its high selectivity for p38 alpha mitogen-activated protein kinase and its reversible inhibition mechanism. This selectivity reduces off-target effects and enhances its therapeutic potential .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-methoxy-4-methylsulfanylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S/c1-24-20-15-18(25-2)8-9-19(20)21(23)22-12-10-17(11-13-22)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGLGPKQUFSRNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360557 | |
Record name | (2-methoxy-4-(methylthio)phenyl)(4-(phenylmethyl)-1-piperidinyl)-Methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349087-34-9 | |
Record name | JX-401 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349087349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-methoxy-4-(methylthio)phenyl)(4-(phenylmethyl)-1-piperidinyl)-Methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JX401 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JX-401 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBU7UTV30Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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